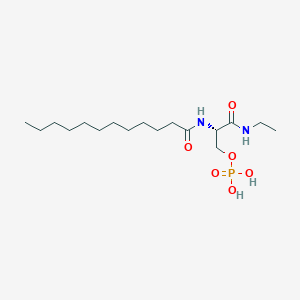
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a dodecanamido group, an ethylamino group, and a dihydrogen phosphate group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dodecanamido group: This can be achieved by reacting dodecanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the ethylamino group: This step involves the reaction of an intermediate with ethylamine, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Dodecanamido-3-(methylamino)-3-oxopropyl dihydrogen phosphate
- (S)-2-Dodecanamido-3-(propylamino)-3-oxopropyl dihydrogen phosphate
- (S)-2-Dodecanamido-3-(butylamino)-3-oxopropyl dihydrogen phosphate
Uniqueness
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group, in particular, may provide unique interactions with biological targets compared to similar compounds with different alkyl groups.
Propriétés
Numéro CAS |
2007910-51-0 |
|---|---|
Formule moléculaire |
C17H35N2O6P |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
[(2S)-2-(dodecanoylamino)-3-(ethylamino)-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H35N2O6P/c1-3-5-6-7-8-9-10-11-12-13-16(20)19-15(17(21)18-4-2)14-25-26(22,23)24/h15H,3-14H2,1-2H3,(H,18,21)(H,19,20)(H2,22,23,24)/t15-/m0/s1 |
Clé InChI |
SNFMXEYPECDSCN-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)NCC |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















